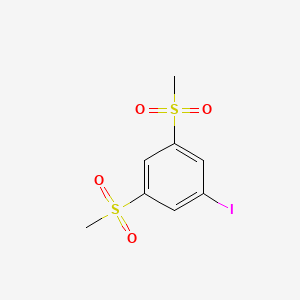

1-Iodo-3,5-bis(methylsulfonyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-3,5-bis(methylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO4S2/c1-14(10,11)7-3-6(9)4-8(5-7)15(2,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRUGPWPAUYCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)I)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375543 | |

| Record name | 1-iodo-3,5-bis(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849035-96-7 | |

| Record name | 1-iodo-3,5-bis(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Iodo-3,5-bis(methylsulfonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Iodo-3,5-bis(methylsulfonyl)benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Iodo-3,5-bis(methylsulfonyl)benzene, a key building block in medicinal chemistry and materials science. This document outlines a robust, multi-step synthetic pathway, beginning from accessible starting materials and proceeding through key intermediates. Each synthetic step is detailed with expert insights into the reaction mechanisms and rationale for procedural choices. Furthermore, a thorough characterization of the final compound is presented, including predicted spectroscopic data and key physicochemical properties, to ensure product identity and purity. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the preparation and validation of this important chemical entity.

Introduction and Significance

This compound is an aromatic compound distinguished by a central iodinated phenyl ring symmetrically substituted with two powerful electron-withdrawing methylsulfonyl (-SO₂CH₃) groups. This unique electronic and structural arrangement makes it a highly valuable and versatile intermediate in organic synthesis.

-

Medicinal Chemistry: The aryl iodide moiety serves as a prime handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of diverse molecular fragments. The bis(methylsulfonyl) substitution pattern significantly influences the electronic properties of the benzene ring, often enhancing the biological activity or modifying the pharmacokinetic profile of derivative compounds. These sulfone groups can act as hydrogen bond acceptors, contributing to stronger and more specific interactions with biological targets.

-

Materials Science: The high polarity and rigid structure imparted by the sulfone groups make this compound an interesting building block for the development of novel polymers and functional materials with specific thermal or electronic properties.

This guide details a proposed, logical synthetic route and the analytical methods required to confirm the successful synthesis of high-purity this compound.

Proposed Synthetic Pathway: A Rationale-Driven Approach

Due to the absence of a single, comprehensive published procedure, we propose a robust and logical three-step synthesis based on well-established and reliable chemical transformations. The overall strategy involves the synthesis of a key precursor, 3,5-bis(methylthio)aniline, followed by diazotization and iodination via a Sandmeyer reaction, and culminating in the oxidation of the thioether groups to the desired sulfones.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 3,5-Bis(methylthio)aniline (Precursor)

The initial objective is the synthesis of the key aniline intermediate. This can be achieved from 1,3-dinitrobenzene through nucleophilic aromatic substitution followed by reduction.

Protocol 1: Synthesis of 3,5-Bis(methylthio)aniline

-

Nucleophilic Aromatic Substitution: To a solution of sodium sulfide (Na₂S) and elemental sulfur in a suitable solvent like DMF or ethanol, add 1,3-dinitrobenzene. The reaction generates a nucleophilic polysulfide species that displaces one nitro group to form a thiophenolate intermediate.

-

Rationale: The two nitro groups strongly activate the benzene ring towards nucleophilic aromatic substitution.

-

-

Methylation: The resulting thiophenolate is not isolated but is directly treated in situ with an electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to yield 1,3-dinitro-5-(methylthio)benzene. A second iteration of this process would yield the 1,3-bis(methylthio)-5-nitrobenzene.

-

Reduction of Nitro Groups: The dinitro- or mono-nitro precursor is then reduced to the corresponding aniline. A standard and effective method is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), followed by basification to liberate the free amine.

-

Rationale: Tin(II) chloride is a classic and reliable reagent for the chemoselective reduction of aromatic nitro groups to anilines, a transformation that is often high-yielding and clean.

-

Step 2: Iodination via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities, including halides, via a diazonium salt intermediate.[1][2]

Protocol 2: Synthesis of 1-Iodo-3,5-bis(methylthio)benzene

-

Diazotization: Dissolve 3,5-bis(methylthio)aniline in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water. Cool the solution to 0-5 °C in an ice bath.

-

Rationale: Low temperatures are critical as diazonium salts are thermally unstable and can decompose, leading to side products and reduced yields.

-

-

Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution, maintaining the temperature below 5 °C. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

-

Iodide Displacement: In a separate flask, prepare a solution of potassium iodide (KI) in water. Slowly add the freshly prepared, cold diazonium salt solution to the KI solution. Effervescence (evolution of N₂ gas) will be observed.

-

Rationale: Copper catalysis is not strictly required for the iodination step of the Sandmeyer reaction, as iodide itself is a sufficiently strong nucleophile to react with the diazonium salt.[3]

-

-

Work-up and Isolation: Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction. The product can then be extracted with an organic solvent (e.g., ethyl acetate), washed with sodium thiosulfate solution to remove any residual iodine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude 1-iodo-3,5-bis(methylthio)benzene. Purification is typically achieved by column chromatography.

Step 3: Oxidation to this compound

The final step is the oxidation of the two thioether (sulfide) groups to their corresponding sulfones. Oxone®, a stable and easy-to-handle triple salt (2KHSO₅·KHSO₄·K₂SO₄), is an excellent choice for this transformation due to its high reactivity and clean reaction profile.[4]

Protocol 3: Oxidation of 1-Iodo-3,5-bis(methylthio)benzene

-

Reaction Setup: Dissolve the 1-iodo-3,5-bis(methylthio)benzene intermediate in a solvent mixture, typically methanol/water or acetonitrile/water, in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Oxidant: Add a solution of Oxone® (approximately 4-5 equivalents to ensure complete oxidation of both thioethers) in water dropwise to the stirred solution. The reaction is exothermic, and cooling in a water bath may be necessary to maintain a controlled temperature (e.g., 20-30 °C).

-

Rationale: Using a sufficient excess of Oxone® is crucial to drive the reaction past the intermediate sulfoxide stage to the desired sulfone. The active oxidant is potassium peroxymonosulfate (KHSO₅).

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Isolation and Purification: Upon completion, quench the reaction by adding a reducing agent like sodium sulfite until a test with starch-iodide paper is negative. The product, which is often a solid, may precipitate from the solution. The solid can be collected by filtration, washed thoroughly with water to remove inorganic salts, and then with a cold organic solvent (e.g., ethanol or diethyl ether) to remove any remaining impurities. The product is then dried under vacuum. A melting point of 212 °C with decomposition has been reported for this compound.[2][5]

Characterization and Analytical Validation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉IO₄S₂ | [2] |

| Molecular Weight | 360.19 g/mol | [2] |

| Appearance | Expected to be a white to off-white solid | - |

| Melting Point | 212 °C (decomposition) | [2][5] |

| CAS Number | 849035-96-7 | [2] |

Spectroscopic Analysis (Predicted)

¹H NMR (Proton NMR) Spectroscopy

-

Aromatic Protons: Due to the molecule's C₂ᵥ symmetry, the three aromatic protons will appear as two distinct signals. The single proton at the C2 position (between the two sulfonyl groups) will be a triplet (or more accurately, a narrow triplet) due to coupling with the two equivalent protons at C4 and C6. The two equivalent protons at C4 and C6 will appear as a doublet. These signals are expected to be significantly downfield (likely in the δ 8.0-8.5 ppm range) due to the strong electron-withdrawing effect of the two sulfonyl groups and the iodine atom.

-

Methyl Protons: The six protons of the two equivalent methylsulfonyl groups will appear as a sharp singlet, also shifted downfield (likely in the δ 3.2-3.5 ppm range) compared to a methyl thioether.

¹³C NMR (Carbon-13 NMR) Spectroscopy

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to symmetry.

-

C-I: The carbon atom directly attached to the iodine will be significantly shielded by the heavy atom effect and will appear at a lower chemical shift (e.g., δ 90-100 ppm).

-

C-SO₂CH₃: The two equivalent carbons attached to the sulfonyl groups will be deshielded and appear downfield (e.g., δ 140-145 ppm).

-

C2: The carbon between the two sulfonyl groups will be highly deshielded (e.g., δ 130-135 ppm).

-

C4/C6: The remaining two equivalent aromatic carbons will appear in the typical aromatic region (e.g., δ 125-130 ppm).

-

-

Methyl Carbon: The two equivalent methyl carbons will give a single signal, typically in the range of δ 40-45 ppm.

IR (Infrared) Spectroscopy The IR spectrum will be dominated by the very strong and characteristic stretching vibrations of the sulfone (SO₂) group.

-

Asymmetric SO₂ Stretch: A strong, sharp band is expected in the region of 1350-1300 cm⁻¹ .[6]

-

Symmetric SO₂ Stretch: Another strong, sharp band is expected in the region of 1160-1120 cm⁻¹ .[6]

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 360.

-

Isotope Pattern: The presence of iodine (¹²⁷I) will result in a characteristic M+1 peak. The presence of sulfur will also contribute to the M+2 isotope peak.

Safety, Handling, and Storage

-

Safety: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Handling: The reagents used in the synthesis, such as methyl iodide, strong acids, and Oxone®, are hazardous and should be handled with extreme care according to their specific safety data sheets (SDS).

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

This guide presents a detailed and scientifically grounded pathway for the synthesis and characterization of this compound. By leveraging a sequence of established and reliable reactions—nucleophilic substitution/reduction, Sandmeyer iodination, and thioether oxidation—researchers can confidently prepare this valuable synthetic intermediate. The provided characterization data, though predictive, offers a solid framework for analytical validation, ensuring the quality and identity of the final product for its application in advanced research and development.

References

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 1-Iodo-3,5-bis(methylsulfonyl)benzene: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-Iodo-3,5-bis(methylsulfonyl)benzene, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it details the standard experimental protocols for acquiring this information, ensuring scientific integrity and reproducibility.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring, with two strongly electron-withdrawing methylsulfonyl groups and a heavy iodine atom. This arrangement significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be relatively simple due to the high symmetry of the molecule.

Expected Chemical Shifts and Splitting Patterns:

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (H-2, H-4, H-6) | 8.0 - 8.5 | Singlet | 3H | The two methylsulfonyl groups and the iodine atom are strongly deshielding, causing a significant downfield shift of the aromatic protons. Due to the symmetry of the molecule, all three aromatic protons are chemically equivalent and will appear as a single peak. |

| Methyl (CH₃) | 3.1 - 3.4 | Singlet | 6H | The protons of the two methyl groups are also chemically equivalent and will appear as a singlet. Their chemical shift is influenced by the adjacent electron-withdrawing sulfonyl group. |

Causality Behind Predictions: The significant downfield shift of the aromatic protons is a direct consequence of the inductive electron-withdrawing effects of the two sulfonyl groups and the iodine atom. This reduces the electron density around the aromatic protons, leading to less shielding from the applied magnetic field.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected Chemical Shifts:

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-I (C-1) | 90 - 100 | The carbon atom directly attached to the iodine atom is expected to be significantly shielded due to the "heavy atom effect" of iodine.[1] |

| C-H (C-2, C-6) | 128 - 132 | These carbons are deshielded by the adjacent sulfonyl groups and the iodine atom. |

| C-SO₂ (C-3, C-5) | 140 - 145 | The carbons bearing the sulfonyl groups will be the most deshielded aromatic carbons due to the strong electron-withdrawing nature of the SO₂ group. |

| C-H (C-4) | 125 - 130 | This carbon is situated between two sulfonyl groups and will be deshielded, though to a slightly lesser extent than the carbons directly attached to the sulfonyl groups. |

| Methyl (CH₃) | 40 - 45 | The methyl carbons are directly attached to the sulfur atom and will appear in the typical range for such groups. |

Symmetry Considerations: Due to the molecule's symmetry, only four signals are expected for the six aromatic carbons and one signal for the two methyl carbons.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 45-90 degrees.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the full range of expected carbon chemical shifts (typically 0-200 ppm).

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the sulfonyl and aromatic moieties.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Characteristic stretching vibrations of C-H bonds on the benzene ring. |

| 1350 - 1300 | Asymmetric SO₂ Stretch | Strong | The strong absorption in this region is a hallmark of the sulfonyl group.[2][3] |

| 1165 - 1120 | Symmetric SO₂ Stretch | Strong | Another strong, characteristic absorption for the sulfonyl group.[2][3] |

| 1600 - 1450 | Aromatic C=C Stretch | Medium to Weak | These absorptions arise from the stretching vibrations of the carbon-carbon double bonds within the benzene ring. |

| 800 - 700 | C-S Stretch | Medium | Stretching vibration of the carbon-sulfur bond. |

| 600 - 500 | C-I Stretch | Medium to Weak | The stretching vibration of the carbon-iodine bond is expected in the lower frequency region of the spectrum. |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum. The resulting spectrum should be baseline corrected if necessary.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

Molecular Ion (M⁺): The molecular weight of this compound is 360.19 g/mol .[4] Therefore, the molecular ion peak (M⁺) is expected at an m/z of 360.

Isotopic Pattern: Iodine has only one stable isotope (¹²⁷I), so no characteristic isotopic pattern is expected from the iodine atom itself. However, the presence of two sulfur atoms will give rise to a small M+2 peak due to the natural abundance of the ³⁴S isotope.

Predicted Fragmentation Pattern:

| m/z Value | Proposed Fragment | Loss from Molecular Ion | Rationale |

| 345 | [M - CH₃]⁺ | CH₃ | Loss of a methyl radical from one of the sulfonyl groups. |

| 281 | [M - SO₂CH₃]⁺ | SO₂CH₃ | Cleavage of a methylsulfonyl radical. |

| 233 | [M - I]⁺ | I | Loss of an iodine radical, which is a common fragmentation pathway for organoiodine compounds due to the relatively weak C-I bond.[5] |

| 154 | [C₆H₄SO₂]⁺ | I, SO₂CH₃ | Subsequent fragmentation of the [M - I]⁺ ion. |

| 77 | [C₆H₅]⁺ | I, 2(SO₂CH₃) | Loss of both sulfonyl groups and the iodine atom, resulting in the phenyl cation. |

Experimental Protocol for MS Data Acquisition (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming the molecular ion (M⁺).

-

Fragmentation: The high internal energy of the molecular ion leads to fragmentation into smaller, charged fragments.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum.

Visualization of Key Concepts

Molecular Structure of this compound```dot

// Benzene ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.81,0.87!"]; C4 [label="C", pos="0.81,0.87!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,-1.5!"];

// Substituents I [label="I", pos="0,3!"]; S1 [label="S", pos="-2.6,-1.5!"]; O1a [label="O", pos="-3.4,-0.5!"]; O1b [label="O", pos="-3.4,-2.5!"]; C_Me1 [label="CH₃", pos="-1.8,-2.5!"]; S2 [label="S", pos="2.6,-1.5!"]; O2a [label="O", pos="3.4,-0.5!"]; O2b [label="O", pos="3.4,-2.5!"]; C_Me2 [label="CH₃", pos="1.8,-2.5!"];

// Aromatic Protons H2 [label="H", pos="-1.62,1.74!"]; H4 [label="H", pos="1.62,1.74!"]; H6 [label="H", pos="0,-3!"];

// Bonds C1 -- C3; C3 -- C2; C2 -- C6; C6 -- C5; C5 -- C4; C4 -- C1; C1 -- I; C2 -- S1; C5 -- S2; S1 -- O1a; S1 -- O1b; S1 -- C_Me1; S2 -- O2a; S2 -- O2b; S2 -- C_Me2; C3 -- H2; C4 -- H4; C6 -- H6; }``` Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum - Simplified Representation

Caption: Key functional group regions in the predicted IR spectrum.

References

- This guide is based on established principles of spectroscopic interpretation and data from analogous compounds. Specific experimental data for this compound is not widely available in public databases.

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2024, August 6). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Organoiodine chemistry. Retrieved from [Link]

Sources

- 1. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. acdlabs.com [acdlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound [oakwoodchemical.com]

- 5. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

Dabrafenib (GSK2118436): A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dabrafenib, also known by its GSK development code GSK2118436, is a potent and selective inhibitor of mutated BRAF kinases, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Activating mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of this pathway, driving uncontrolled cell proliferation and survival in a variety of cancers, most notably melanoma.[3][4] This guide provides an in-depth technical overview of Dabrafenib, including its physicochemical properties, mechanism of action, key applications in research and clinical settings, and detailed experimental protocols.

Physicochemical and Pharmacological Properties

Dabrafenib is an orally bioavailable small molecule with the chemical formula C23H20F3N5O2S2.[2] It is a reversible, ATP-competitive inhibitor of BRAF kinases.[5][6]

| Property | Value | Source |

| Molecular Formula | C23H20F3N5O2S2 | [2] |

| Molecular Weight | 519.6 g/mol | [7] |

| CAS Number | 1195765-45-7 (for Dabrafenib) | [8] |

| Solubility | Soluble in DMSO (>10 mM), insoluble in water | [7][8] |

| Storage | Store lyophilized powder at -20°C, desiccated. In solution, store at -20°C and use within 3 months. | [7][9] |

Pharmacokinetics: In preclinical xenograft models, orally administered Dabrafenib has demonstrated the ability to inhibit ERK activation and suppress tumor growth.[10][11] Clinical studies have established a recommended dose of 150 mg twice daily for adult patients.[12][13]

Mechanism of Action: Targeting the MAPK Pathway

The RAS/RAF/MEK/ERK, or MAPK, pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[14] In many cancers, mutations in components of this pathway lead to its uncontrolled activation. Approximately 50% of melanomas harbor a mutation in the BRAF gene, with the V600E mutation being the most common.[1][3] This mutation results in a constitutively active BRAF protein, which then continuously phosphorylates and activates MEK, leading to the phosphorylation and activation of ERK.[5] Activated ERK translocates to the nucleus and activates transcription factors that promote cell proliferation and survival.[1][14]

Dabrafenib selectively binds to the ATP-binding site of mutant BRAF V600, preventing it from phosphorylating MEK.[5][15] This leads to the inhibition of the downstream signaling cascade, resulting in G1 cell cycle arrest and apoptosis in cancer cells with the BRAF V600 mutation.[1][10] Dabrafenib is highly selective for mutant BRAF, with a significantly lower affinity for wild-type BRAF and other kinases.[2][9]

Applications in Research and Drug Development

Dabrafenib is a critical tool for both basic research into cancer biology and for the clinical management of BRAF-mutant malignancies.

Preclinical Research

-

In Vitro Studies: Dabrafenib is widely used in cell-based assays to study the effects of BRAF inhibition on cell proliferation, apoptosis, and signaling pathways.[1][10]

-

In Vivo Studies: Xenograft and patient-derived xenograft (PDX) models are instrumental in evaluating the anti-tumor efficacy of Dabrafenib alone or in combination with other agents.[1][11]

Clinical Applications

Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor Trametinib, has received FDA approval for the treatment of various BRAF V600E-mutated cancers, including:

-

Adjuvant treatment of melanoma with lymph node involvement[14]

-

Metastatic non-small cell lung cancer[2]

-

Anaplastic thyroid cancer[2]

The combination of Dabrafenib and Trametinib has demonstrated improved response rates and progression-free survival compared to Dabrafenib monotherapy.[18][19] This is due to the dual blockade of the MAPK pathway, which can help to overcome or delay the development of resistance.[16][18]

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol describes a standard method for assessing the effect of Dabrafenib on the proliferation of cancer cell lines harboring the BRAF V600E mutation.

Materials:

-

BRAF V600E mutant cancer cell line (e.g., A375, SK-MEL-28)

-

Complete cell culture medium

-

Dabrafenib stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., CellTiter-Glo®, WST-1)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of Dabrafenib in complete culture medium.

-

Remove the existing medium from the wells and add the medium containing different concentrations of Dabrafenib. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the log of the Dabrafenib concentration.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Dabrafenib in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

BRAF V600E mutant cancer cell line

-

Matrigel (optional)

-

Dabrafenib formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer Dabrafenib (e.g., 30 mg/kg) or vehicle control orally once daily.[11]

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).

Mechanisms of Resistance and Future Directions

Despite the initial efficacy of Dabrafenib, many patients eventually develop resistance.[18] Mechanisms of resistance are complex and can involve:

-

Reactivation of the MAPK pathway: This can occur through mutations in downstream components like MEK or through the activation of alternative signaling pathways that bypass BRAF.[20][21]

-

Activation of parallel signaling pathways: The PI3K/AKT pathway is another key survival pathway that can be upregulated in response to BRAF inhibition.[22][23]

-

Heterogeneity of resistance mechanisms: Different resistance mechanisms can emerge within the same patient and even within the same tumor.[20][24]

Current research focuses on strategies to overcome or delay resistance, including:

-

Combination therapies: The combination of Dabrafenib with the MEK inhibitor Trametinib is now a standard of care.[16][19] Other combinations, such as with inhibitors of the PI3K/AKT pathway or with immunotherapy, are under investigation.[25][26]

-

Development of next-generation inhibitors: Novel BRAF inhibitors with different binding modes or the ability to overcome specific resistance mutations are in development.

-

Understanding the tumor microenvironment: Research is ongoing to understand how the tumor microenvironment contributes to drug resistance and how it can be modulated to enhance the efficacy of targeted therapies.

Conclusion

Dabrafenib has revolutionized the treatment of BRAF V600-mutant cancers. Its high selectivity and potent inhibition of the MAPK pathway have led to significant clinical benefits for patients. As a research tool, it continues to be invaluable for dissecting the complexities of cancer cell signaling. The ongoing challenge of drug resistance necessitates a continued focus on rational combination therapies and the development of novel therapeutic strategies to further improve patient outcomes.

References

- Carlino, M. S., & Long, G. V. (2013). Dabrafenib and its use in the treatment of metastatic melanoma. Expert Review of Anticancer Therapy, 13(10), 1135-1143.

- Kieran, M. W., et al. (2014). Complete radiographic responses in pediatric patients with BRAFV600-positive tumors including high-grade gliomas: Preliminary results of an ongoing phase 1/2a safety and pharmacokinetics (PK) study of dabrafenib. Journal of Clinical Oncology, 32(15_suppl), 10056-10056.

-

National Cancer Institute. (2022, July 21). Dabrafenib–Trametinib Combination Approved for Solid Tumors with BRAF Mutations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dabrafenib. PubChem. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022, June 23). FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mutation. Retrieved from [Link]

- Robert, C., et al. (2015). Combination dabrafenib and trametinib in the management of advanced melanoma with BRAFV600 mutations. Expert Opinion on Pharmacotherapy, 16(10), 1475-1484.

-

National Cancer Institute. (n.d.). Clinical Trials Using Dabrafenib. Retrieved from [Link]

-

Melanoma Research Alliance. (n.d.). Dabrafenib (Tafinlar®) + Trametinib (Mekinist®). Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Dabrafenib Mesylate? Synapse. Retrieved from [Link]

-

MedSchool. (n.d.). Dabrafenib | Drug Guide. Retrieved from [Link]

- Koelsche, C., et al. (2013). BRAF V600E Mutation Is Associated with mTOR Signaling Activation in Glioneuronal Tumors. Journal of Neuropathology & Experimental Neurology, 72(8), 743-750.

- Cocco, E., et al. (2023).

- Lito, P., Rosen, N., & Solit, D. B. (2013). A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. Clinical Cancer Research, 19(22), 6061-6069.

-

DermNet. (n.d.). Key clinical-trial evidence for dabrafenib. Retrieved from [Link]

-

ECOG-ACRIN Cancer Research Group. (2019, June 3). NCI-MATCH trial finds the combination of dabrafenib and trametinib effective. Retrieved from [Link]

- King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 8(7), e67583.

- Johnson, D. B., et al. (2014). BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact. Clinical Cancer Research, 20(7), 1965-1977.

- Vashisht, G., & Nguyen, M. (2021). Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2. Cancers, 13(21), 5348.

- Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362.

- Johnson, D. B., et al. (2014). BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact. Clinical Cancer Research, 20(7), 1-13.

- King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 8(7), e67583.

- Gopal, Y. N. V., et al. (2020). Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers in Oncology, 10, 197.

- Tan, Y. H., et al. (2017). Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. International Journal of Molecular Sciences, 18(7), 1528.

- Czarnecka, A. M., et al. (2020). BRAF signaling pathway including abnormal signaling from BRAFV600E mutated proteins.

-

NYU Langone Health. (n.d.). Phase I/II study of dabrafenib trametinib and navitoclax in BRAF mutant melanoma (Phase I and II) and other solid tumors (Phase I only). Retrieved from [Link]

- BenchChem. (2025, December). Application Notes and Protocols for In Vivo Animal Studies with Dabrafenib, a B-Raf Inhibitor.

- King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 8(7), e67583.

-

ClinicalTrials.gov. (2023, August 30). Dabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive Melanoma (COMBI-AD). Retrieved from [Link]

- Held, M. A., et al. (2015). Dabrafenib inhibits the growth of BRAF-WT cancers through CDK16 and NEK9 inhibition. Molecular Oncology, 9(8), 1547-1556.

- King, A. J., et al. (2013). Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions. PLoS ONE, 8(7), e67583.

- Luke, J. J., & Hodi, F. S. (2018). Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma. Cancer Management and Research, 10, 4735-4749.

-

Mayo Clinic. (n.d.). A Study to Evaluate Dabrafenib and Trametinib With or Without Hydroxychloroquine in Advanced Melanoma. Retrieved from [Link]

- Gibney, G. T., & Smalley, K. S. (2013). Dabrafenib for treatment of BRAF-mutant melanoma. Expert Opinion on Pharmacotherapy, 14(18), 2535-2543.

- Abraham, J., & Stenger, M. (2014). Dabrafenib in advanced melanoma with BRAF V600E mutation. Journal of Community and Supportive Oncology, 12(2), 48-49.

- Carlino, M. S., & Long, G. V. (2018). Dabrafenib and its use in the Treatment of Metastatic Melanoma.

- Ascierto, P. A., et al. (2013). Dabrafenib and Trametinib, Alone and in Combination for BRAF-Mutant Metastatic Melanoma. Clinical Cancer Research, 19(19), 5248-5258.

-

960化工网. (n.d.). CAS No.849035-96-7 | 1-Iodo-3,5-bis(methylsulfonyl.... Retrieved from [Link]

- Ressel, L., et al. (2023). Mapping the Kinase Inhibitor Landscape in Canine Mammary Carcinoma: Current Status and Future Opportunities. Cancers, 15(13), 3399.

Sources

- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Dabrafenib in advanced melanoma with BRAF V600E mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dabrafenib (GSK2118436) (#91942) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 8. apexbt.com [apexbt.com]

- 9. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]

- 12. fda.gov [fda.gov]

- 13. dermnetnz.org [dermnetnz.org]

- 14. medschool.co [medschool.co]

- 15. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 16. FDA approves dabrafenib–trametinib for BRAF-positive cancers - NCI [cancer.gov]

- 17. Dabrafenib for treatment of BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Combination dabrafenib and trametinib in the management of advanced melanoma with BRAFV600 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dabrafenib (Tafinlar) + Trametinib (Mekinist) Targeted Therapy [curemelanoma.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. mdpi.com [mdpi.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. Phase I/II study of dabrafenib trametinib and navitoclax in BRAF mutant melanoma (Phase I and II) and other solid tumors (Phase I only). | NYU Langone Health [clinicaltrials.med.nyu.edu]

- 26. mayo.edu [mayo.edu]

An In-Depth Technical Guide to 1-Iodo-3,5-bis(methylsulfonyl)benzene: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Iodo-3,5-bis(methylsulfonyl)benzene, a key synthetic building block in modern medicinal chemistry and materials science. While a singular "discovery" of this compound is not prominently documented in the scientific literature, its emergence as a commercial reagent highlights its utility. This guide elucidates a plausible and scientifically grounded synthetic pathway, details its physicochemical properties, and explores its potential applications for researchers, scientists, and drug development professionals. The methodologies presented are supported by established chemical principles and authoritative literature, ensuring a high degree of scientific integrity.

Introduction and Strategic Importance

This compound (CAS RN: 849035-96-7) is a polysubstituted aromatic compound characterized by a central benzene ring functionalized with an iodine atom and two meta-disposed methylsulfonyl groups.[1][2][3] This unique substitution pattern imparts a distinct set of chemical properties that make it a valuable intermediate in organic synthesis.

The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups:

-

The iodo group serves as a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck), enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern drug discovery for the construction of complex molecular architectures.

-

The two methylsulfonyl groups are strong electron-withdrawing groups. This electronic feature significantly influences the reactivity of the aromatic ring and the properties of molecules derived from it. Furthermore, the sulfonyl moieties can act as hydrogen bond acceptors, a crucial interaction for molecular recognition at biological targets.

Given the lack of a formal discovery paper, this guide will focus on a robust and logical synthetic approach to empower researchers with the knowledge to prepare this valuable reagent.

A Proposed Synthetic Pathway: From Dihalobenzene to a Key Intermediate

The synthesis of this compound can be logically approached in a three-step sequence starting from a readily available dihalobenzene. This proposed route is designed for efficiency and is based on well-established and reliable chemical transformations.

Caption: Proposed three-step synthesis of this compound.

Step 1: Synthesis of 1,3-bis(methylthio)benzene

The initial step involves a double nucleophilic substitution on a 1,3-dihalobenzene, such as 1,3-dibromobenzene, with a methylthiolate source. While uncatalyzed reactions are possible, copper-catalyzed protocols are generally more efficient and reliable for the formation of aryl thioethers.[2][4][5]

Experimental Protocol:

-

To a stirred solution of 1,3-dibromobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium thiomethoxide (2.2 eq) and copper(I) iodide (0.1 eq).

-

Heat the reaction mixture to 120 °C under an inert atmosphere (e.g., argon or nitrogen) for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1,3-bis(methylthio)benzene.

Causality of Experimental Choices:

-

Copper(I) Iodide Catalyst: Copper catalysis significantly lowers the activation energy for the C-S bond formation, enabling the reaction to proceed under milder conditions than uncatalyzed alternatives.[1]

-

DMF as Solvent: A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and facilitate the nucleophilic substitution reaction.

-

Inert Atmosphere: This prevents the oxidation of the thiolate nucleophile and the copper catalyst.

Step 2: Oxidation to 1,3-bis(methylsulfonyl)benzene

The oxidation of the synthesized 1,3-bis(methylthio)benzene to the corresponding disulfone is a standard transformation. A variety of oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.

Experimental Protocol:

-

Dissolve 1,3-bis(methylthio)benzene (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of m-CPBA (4.4 eq) in DCM dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting solid, 1,3-bis(methylsulfonyl)benzene, is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

Causality of Experimental Choices:

-

m-CPBA as Oxidant: m-CPBA is a reliable and selective oxidizing agent for the conversion of sulfides to sulfones. The use of a slight excess ensures complete oxidation of both thioether functionalities.

-

DCM as Solvent: DCM is a good solvent for both the substrate and the reagent and is relatively inert under the reaction conditions.

-

Controlled Temperature: The initial cooling to 0 °C is crucial to control the exothermicity of the oxidation reaction.

Step 3: Electrophilic Iodination

The final step is the regioselective iodination of the highly deactivated 1,3-bis(methylsulfonyl)benzene ring. The two methylsulfonyl groups are strongly deactivating and meta-directing, which directs the incoming electrophile to the C5 position. Due to the deactivated nature of the substrate, a potent iodinating system is required. A mixture of iodine and silver sulfate has been shown to be effective for the iodination of deactivated aromatic compounds.[3][6]

Experimental Protocol:

-

To a suspension of 1,3-bis(methylsulfonyl)benzene (1.0 eq) and silver sulfate (1.1 eq) in dichloromethane, add elemental iodine (1.1 eq) in portions.

-

Stir the reaction mixture at room temperature for 48 hours, protecting it from light.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove the silver salts.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to yield this compound.

Causality of Experimental Choices:

-

Iodine and Silver Sulfate: This combination generates a potent electrophilic iodine species ("I+") in situ. The silver salt acts as a halogen activator.[3][7]

-

Regioselectivity: The strong meta-directing effect of the two sulfonyl groups ensures the high regioselectivity of the iodination at the position between them.

-

Protection from Light: This is a general precaution for reactions involving iodine to prevent light-induced side reactions.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 849035-96-7 | [1][2] |

| Molecular Formula | C₈H₉IO₄S₂ | [2][8] |

| Molecular Weight | 360.19 g/mol | [2] |

| Melting Point | 212 °C (dec.) | [2] |

| Purity | >95% (typical commercial) | [4] |

While detailed spectroscopic data is not widely published, researchers can expect characteristic signals in ¹H and ¹³C NMR spectra consistent with the C₂ᵥ symmetry of the molecule. The aromatic region of the ¹H NMR spectrum would be expected to show two distinct signals corresponding to the C2/C6 and C4 protons.

Potential Applications in Drug Discovery and Materials Science

The structural features of this compound make it an attractive building block in several areas of chemical research:

-

Medicinal Chemistry: As a scaffold, it can be elaborated using the iodo group as a point of diversification through cross-coupling reactions. This allows for the rapid generation of libraries of compounds for screening against various biological targets. The sulfonyl groups can participate in hydrogen bonding with protein active sites, potentially enhancing binding affinity and selectivity.

-

Organic Materials: The electron-deficient nature of the aromatic ring, imparted by the sulfonyl groups, makes this molecule a candidate for incorporation into materials with interesting electronic properties, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

-

Supramolecular Chemistry: The defined geometry and hydrogen bond accepting capabilities of the sulfonyl groups can be exploited in the design of novel host-guest systems and self-assembling molecular architectures.

Conclusion

This compound is a valuable and versatile building block for advanced organic synthesis. While its formal discovery is not well-documented, a reliable and logical synthetic route can be proposed based on well-understood and robust chemical reactions. This guide provides researchers with the necessary theoretical and practical framework to synthesize and utilize this important chemical intermediate in their research endeavors, particularly in the fields of drug discovery and materials science.

References

-

Prasad, D. J. C., & Sekar, G. (2011). An efficient Cu-catalyzed one-pot approach for the synthesis of unsymmetrical diaryl thioethers using potassium ethyl xanthogenate as a thiol surrogate. Organic Letters, 13(5), 1008–1011. [Link]

-

Organic Chemistry Portal. (n.d.). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

- Lau, W. F., & Yip, C. W. (1995).

- Joshi, A. V., & Batey, R. A. (2003). Iodination of 3,5-Dichloroanisole Using Silver Salts. eGrove, University of Mississippi.

- Merkushev, E. B. (1988). Advances in the synthesis of iodoaromatic compounds. Synthesis, 1988(12), 923-937.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Aromatic Iodination with Iodine and Silver Sulfate - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor [organic-chemistry.org]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cu-catalyzed synthesis of diaryl thioethers and S-cycles by reaction of aryl iodides with carbon disulfide in the presence of DBU. | Semantic Scholar [semanticscholar.org]

solubility of 1-Iodo-3,5-bis(methylsulfonyl)benzene in common organic solvents

An In-depth Technical Guide to the Solubility of 1-Iodo-3,5-bis(methylsulfonyl)benzene

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility of this compound, a compound of interest in contemporary chemical synthesis and drug discovery. Given the limited availability of direct experimental data on its solubility, this document synthesizes theoretical principles with established experimental methodologies to offer researchers a robust framework for its use.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that governs its behavior in both chemical reactions and biological systems.[1] In synthetic chemistry, solvent selection is paramount for reaction efficiency, controlling reaction rates, and facilitating product purification. For drug development professionals, poor aqueous solubility can be a major impediment to achieving desired therapeutic outcomes, affecting bioavailability and formulation strategies. Understanding the solubility profile of a compound in a range of common organic solvents is, therefore, a foundational step in its scientific exploration and application.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical characteristics is essential for predicting its solubility.[2] The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 849035-96-7 | [3][4][5] |

| Molecular Formula | C₈H₉IO₄S₂ | [3][6] |

| Molecular Weight | 360.19 g/mol | [3][7] |

| Melting Point | 212 °C (decomposes) | [3] |

| Appearance | Solid | [8] |

The high melting point of this compound suggests strong intermolecular forces in its solid state, which will need to be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Assessment of Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1][2] This principle posits that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound features a nonpolar benzene ring, a large and polarizable iodine atom, and two highly polar methylsulfonyl (-SO₂CH₃) groups. The sulfonyl groups, with their tetrahedral geometry and the large electronegativity difference between sulfur and oxygen, are strong dipole-dipole interaction sites and potential hydrogen bond acceptors.

Based on this structure, we can predict its solubility in various classes of organic solvents:

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar benzene core might suggest some affinity for these solvents. However, the two highly polar methylsulfonyl groups are likely to dominate, leading to an overall high polarity of the molecule. Consequently, the solubility in nonpolar solvents is expected to be low .

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Acetonitrile): These solvents possess significant dipole moments but do not have hydrogen bond-donating capabilities. The strong dipole-dipole interactions between the methylsulfonyl groups of the solute and the polar functionalities of these solvents should facilitate dissolution. Therefore, the solubility is predicted to be moderate to high in this class of solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding. While this compound has hydrogen bond accepting oxygen atoms in its sulfonyl groups, it lacks hydrogen bond-donating protons. Its large, nonpolar aromatic and iodo-substituted core may also limit its interaction with the highly structured hydrogen-bonding network of water, suggesting low aqueous solubility. In alcohols like methanol and ethanol, the presence of an alkyl chain in the solvent may improve interaction with the nonpolar parts of the solute, leading to potentially low to moderate solubility.

Experimental Determination of Solubility

To empirically determine the solubility of this compound, a systematic experimental approach is necessary.[8][9] The following protocols outline both qualitative and quantitative methods.

Qualitative Solubility Assessment

This method provides a rapid screening of solubility in a range of solvents.

Protocol:

-

To a series of small, dry, and labeled test tubes, add approximately 25 mg of this compound.[9]

-

To each test tube, add 0.75 mL of a different solvent in small portions, shaking vigorously after each addition.[9]

-

Observe whether the solid dissolves completely.

-

Record the results as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Protocol:

-

Prepare saturated solutions by adding an excess of this compound to a known volume of each selected solvent in sealed flasks.

-

Agitate the flasks at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the flasks to stand undisturbed for any undissolved solid to sediment.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

-

Quantify the concentration of the dissolved solid in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.[2]

-

Calculate the solubility in units such as mg/mL or mol/L.

Experimental Workflow for Solubility Determination

Caption: Workflow for solubility determination.

Data Summary and Interpretation

The following table should be used to summarize the predicted and experimentally determined solubility of this compound.

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (Qualitative) | Experimental Solubility (Quantitative) |

| Hexane | Nonpolar | Low | ||

| Toluene | Nonpolar | Low | ||

| Dichloromethane | Polar Aprotic | Moderate to High | ||

| Acetone | Polar Aprotic | Moderate to High | ||

| Ethyl Acetate | Polar Aprotic | Moderate to High | ||

| Acetonitrile | Polar Aprotic | Moderate to High | ||

| Methanol | Polar Protic | Low to Moderate | ||

| Ethanol | Polar Protic | Low to Moderate | ||

| Water | Polar Protic | Low |

Discrepancies between predicted and experimental results can provide valuable insights into the specific intermolecular interactions at play. For instance, higher than expected solubility in a particular solvent might indicate specific solute-solvent interactions that were not immediately obvious from a simple polarity analysis.

Conclusion

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

-

This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]

-

This compound (C8H9IO4S2). (n.d.). PubChemLite. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. youtube.com [youtube.com]

- 3. This compound [oakwoodchemical.com]

- 4. 849035-96-7 Cas No. | 1-Iodo-3,5-bis(methylsulphonyl)benzene | Apollo [store.apolloscientific.co.uk]

- 5. 849035-96-7|this compound|BLD Pharm [bldpharm.com]

- 6. PubChemLite - this compound (C8H9IO4S2) [pubchemlite.lcsb.uni.lu]

- 7. scbt.com [scbt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to the Medicinal Chemistry Applications of 1-Iodo-3,5-bis(methylsulfonyl)benzene: A Versatile Building Block for Modern Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 1-Iodo-3,5-bis(methylsulfonyl)benzene, a highly functionalized aryl iodide, and its potential applications in medicinal chemistry. The confluence of a reactive carbon-iodine bond with the unique physicochemical properties of the 3,5-bis(methylsulfonyl)phenyl scaffold makes this reagent a powerful tool for drug discovery professionals. We will explore its strategic value, reactivity in key palladium-catalyzed cross-coupling reactions, and its role as a bioisosteric modulator for optimizing drug candidates. This guide is intended for researchers, chemists, and drug development scientists seeking to leverage advanced building blocks for the synthesis of complex, biologically active molecules, particularly in the domain of kinase inhibitors.

Section 1: Introduction - The Strategic Value of the Aryl Disulfone Moiety

The Role of Aryl Sulfones in Medicinal Chemistry

The sulfone group (R-S(O)₂-R') is a cornerstone functional group in modern medicinal chemistry.[1] Its prevalence in FDA-approved drugs stems from a unique combination of chemical stability and potent electronic properties.[2] Unlike ethers, sulfones are resistant to metabolic oxidation at the sulfur atom. The two oxygen atoms are strong hydrogen bond acceptors, allowing for critical interactions with biological targets like enzyme active sites, without the corresponding liability of also being a hydrogen bond donor.[1] This feature is instrumental in tailoring the solubility and binding affinity of drug candidates.

This compound: A Profile

This compound (IBS) is a crystalline solid that serves as a strategically activated building block. The key to its utility lies in the combination of two distinct features: a highly reactive iodo group, ideal for cross-coupling chemistry, and a benzene ring heavily influenced by two powerful electron-withdrawing methylsulfonyl groups.

| Property | Value |

| CAS Number | 849035-96-7 |

| Molecular Formula | C₈H₉IO₄S₂ |

| Molecular Weight | 360.19 g/mol |

| Appearance | Solid |

| Melting Point | 212 °C (decomposition)[3] |

Rationale for Use: The Synergy of a Reactive Handle and a Privileged Scaffold

The primary value of IBS in drug discovery is its role as a versatile intermediate. The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl > F) in the crucial oxidative addition step of palladium-catalyzed cross-coupling reactions.[4][5][6][7] This high reactivity allows for coupling under mild conditions, preserving sensitive functional groups elsewhere in the molecule.[4]

Simultaneously, the 3,5-bis(methylsulfonyl)phenyl moiety it introduces is not merely a spectator. This scaffold significantly alters the electronic and steric profile of the final molecule, acting as a bioisostere to influence pharmacokinetics and pharmacodynamics.[8][9] The strong electron-withdrawing nature of the two sulfonyl groups enhances the reactivity of the C-I bond, making it an excellent substrate for a variety of transformations.[10]

Section 2: Synthesis and Physicochemical Properties

Proposed Synthetic Pathway

While numerous suppliers offer this reagent, understanding its synthesis provides insight into potential impurities and cost. A plausible laboratory-scale synthesis can be envisioned starting from 1,3,5-tribromobenzene, proceeding through a double nucleophilic substitution with sodium methanethiolate, followed by oxidation to the disulfone, and finally a regioselective iodination.

Key Physicochemical and Electronic Properties

The defining characteristic of the IBS scaffold is the intense electron-withdrawing effect of the two methylsulfonyl groups. This has two major consequences for medicinal chemists:

-

Activation of the C-I Bond: The electron deficiency on the aromatic ring makes the ipso-carbon more electrophilic, facilitating the oxidative addition of a Palladium(0) catalyst, the rate-limiting step in many cross-coupling reactions.[10]

-

Modulation of Aryl Ring Properties: The introduction of this moiety significantly lowers the pKa of any adjacent N-H or O-H groups, enhances hydrogen bond accepting capability, and increases polarity, which can be used to tune solubility and cell permeability.

Section 3: Core Applications in Medicinal Chemistry - Palladium-Catalyzed Cross-Coupling

The high reactivity of the C-I bond makes IBS an exceptional substrate for the three most important palladium-catalyzed cross-coupling reactions in drug discovery.[4][11]

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most powerful method for creating C(sp²)-C(sp²) bonds, forming the biaryl cores prevalent in many kinase inhibitors.[12][13] The reaction couples an aryl halide with an organoboron compound, typically a boronic acid or ester.[12][14]

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv), and a base like K₂CO₃ (2.0 equiv).[7]

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane) and water (e.g., 4:1 v/v).[7]

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Sonogashira Coupling: Accessing Arylalkyne Motifs

The Sonogashira coupling forges a C-C bond between an aryl halide and a terminal alkyne, providing access to rigid arylalkyne linkers used in various therapeutic agents.[5][15] The reaction is co-catalyzed by palladium and copper(I) salts.[5][16]

Protocol: General Procedure for Sonogashira Coupling

-

To a reaction vessel, add this compound (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 equiv), and a copper co-catalyst like CuI (0.04 equiv).[7]

-

Evacuate and backfill the vessel with an inert gas.

-

Add a solvent such as triethylamine or a mixture of THF and an amine base.

-

Add the terminal alkyne (1.2 equiv) via syringe.

-

Stir the reaction at room temperature to 60 °C for 6-12 hours until completion.

-

Upon completion, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate.

-

Purify the product by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthesis, creating aryl-amine (C-N) bonds that are ubiquitous in pharmaceuticals.[17][18] This reaction has largely replaced harsher classical methods.[17] The choice of phosphine ligand is critical and depends on the specific substrates.[18]

Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., XantPhos Pd G3, 0.05 equiv), a strong, non-nucleophilic base (e.g., NaOtBu or DBU, 2.0 equiv), and this compound (1.0 equiv).[19]

-

Add the desired amine or amide nucleophile (1.1 equiv).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the vessel and heat to 80-110 °C for 12-24 hours.

-

Monitor the reaction by LC-MS. After completion, cool to room temperature, quench carefully with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic layers. Purify the crude product by column chromatography.

Section 4: The 3,5-bis(methylsulfonyl)phenyl Moiety as a Bioisostere in Drug Design

Principles of Bioisosterism

Bioisosterism is a strategy in drug design where one functional group is replaced with another to create a new compound with similar biological activity but improved physicochemical or pharmacokinetic properties.[8][20] The goal is to enhance potency, improve selectivity, alter metabolic pathways, or reduce toxicity.[20][21]

Modulating Physicochemical Properties

The 3,5-bis(methylsulfonyl)phenyl group can be considered a bioisostere for other substituted phenyl rings, such as 3,5-dichloro or 3,5-bis(trifluoromethyl)phenyl moieties.[9] However, it imparts a distinct set of properties.

| Phenyl Substituent | Key Properties |

| 3,5-Dichloro | Lipophilic, electron-withdrawing |

| 3,5-bis(Trifluoromethyl) | Very lipophilic, strongly electron-withdrawing |

| 3,5-bis(Methylsulfonyl) | Polar, strongly electron-withdrawing, H-bond acceptor |

This substitution can be a powerful tactic to reduce lipophilicity (a common issue in lead optimization) while maintaining or enhancing target engagement through strong electronic effects and hydrogen bonding.[21]

Case Study: A Hypothetical Kinase Inhibitor Design Workflow

Many kinase inhibitors utilize a heterocyclic core (e.g., indazole) that forms hydrogen bonds with the kinase "hinge" region, while a substituted phenyl ring projects out towards the solvent-exposed region.[22] IBS is an ideal reagent for synthesizing libraries of such inhibitors.

In this workflow, a Buchwald-Hartwig amination between an amino-indazole scaffold and IBS would yield a potential inhibitor.[22][23] The indazole core anchors the molecule in the ATP binding pocket, while the polar, H-bond accepting 3,5-bis(methylsulfonyl)phenyl group can be used to optimize solubility and form additional interactions to improve potency and selectivity.

Section 5: Summary and Future Perspectives

This compound is more than a simple aryl iodide. It is a precision tool for medicinal chemists, offering:

-

High Reactivity: A reliable substrate for key C-C and C-N bond-forming reactions.

-

Functional Group Tolerance: Enables late-stage functionalization due to the mild conditions afforded by the reactive C-I bond.

-

Bioisosteric Potential: Provides a unique scaffold to modulate polarity, solubility, and hydrogen bonding capacity, addressing common challenges in lead optimization.

The strategic application of this building block can accelerate the discovery of novel therapeutics, particularly for targets like protein kinases where modular synthesis and property modulation are paramount. Future work may see this reagent employed in other emerging catalytic reactions or in the development of novel materials where its electronic properties can be exploited.

Section 6: References

-

Vertex AI Search. (2024). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.

-

Vertex AI Search. (2024). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC - NIH.

-

Vertex AI Search. (2024). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH.

-

Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

-

ResearchGate. (2024). Scheme 1. Pharmaceuticals featuring an aryl sulfone unit.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

University of Groningen Research Portal. (2024). The Buchwald–Hartwig Amination After 25 Years.

-

Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

-

Organic Syntheses. (2024). iodobenzene. [Link]

-

Vertex AI Search. (2024). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.

-

PMC - NIH. (2025). A reagent to access methyl sulfones.

-